molecular formula C11H13BrN2O B12581956 Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-78-9

Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-

Cat. No.: B12581956
CAS No.: 613660-78-9
M. Wt: 269.14 g/mol
InChI Key: OMUPICZBYSFPKZ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-: is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of the Brominated Pyridine Ring: The brominated pyridine ring can be introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.

    Coupling of the Two Fragments: The final step involves coupling the brominated pyridine ring with the pyrrolidine ring through a carbonyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridine derivatives with different substituents.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- is unique due to the presence of the brominated pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools .

Properties

CAS No.

613660-78-9

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C11H13BrN2O/c1-8-3-2-4-14(8)11(15)9-5-10(12)7-13-6-9/h5-8H,2-4H2,1H3

InChI Key

OMUPICZBYSFPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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